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molecular formula C6H4FNO3 B1295195 4-Fluoro-2-nitrophenol CAS No. 394-33-2

4-Fluoro-2-nitrophenol

Cat. No. B1295195
M. Wt: 157.1 g/mol
InChI Key: ZHRLVDHMIJDWSS-UHFFFAOYSA-N
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Patent
US06482985B1

Procedure details

In a 500-ml flask, place 44.8 g (0.4 m) of 4-fluorophenol (1a; X=F) and 132 ml of acetic acid and stir to a solution. Add 0.6 g of sodium nitrite and cool the solution to 15° C. Add 36.0 g (0.4 m) of 70% nitric acid in drop wise keeping the temperature at 22-27° C. over 10-15 min. Stir the resulting yellow slurry at room temperature for 3 hrs. Warm the mixture to 65° C. to make a clear solution and add 132 ml of warm (65° C.) water slowly. Stir the resulting slurry and cool to 15° C. Collect solid, wash with water thoroughly, and dry in air to give 53.4 g (85%) of 4-fluoro-2-nitrophenol (2a; X=F) as yellow granular solids.
Quantity
44.8 g
Type
reactant
Reaction Step One
Quantity
132 mL
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.C(O)(=O)C.[N+:13]([O-])([OH:15])=[O:14]>N([O-])=O.[Na+].O>[F:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([N+:13]([O-:15])=[O:14])[CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
44.8 g
Type
reactant
Smiles
FC1=CC=C(C=C1)O
Name
Quantity
132 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
36 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
0.6 g
Type
catalyst
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
Stir the resulting yellow slurry at room temperature for 3 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 22-27° C.
CUSTOM
Type
CUSTOM
Details
over 10-15 min
Duration
12.5 (± 2.5) min
TEMPERATURE
Type
TEMPERATURE
Details
Warm the mixture to 65° C.
ADDITION
Type
ADDITION
Details
add 132 ml
STIRRING
Type
STIRRING
Details
Stir the resulting slurry
TEMPERATURE
Type
TEMPERATURE
Details
cool to 15° C
CUSTOM
Type
CUSTOM
Details
Collect solid
WASH
Type
WASH
Details
wash with water thoroughly
CUSTOM
Type
CUSTOM
Details
dry in air

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=CC(=C(C=C1)O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 53.4 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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